![molecular formula C6H11NO4S B13329187 Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate](/img/structure/B13329187.png)
Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate
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Overview
Description
Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a sulfamoyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a sulfamoyl chloride in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylate group can be reduced to an alcohol under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylate group can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Rel-methyl (1r,3r)-3-aminocyclopentan eacetate
- Rel-methyl (1r,3r)-3-aminocyclohexaneacetate
- Rel-methyl (1r,3r)-3-formylcyclobutane-1-carboxylate
Uniqueness
Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate is unique due to the presence of both a sulfamoyl group and a carboxylate group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Rel-methyl (1R,3R)-3-sulfamoylcyclobutane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
Molecular Formula: C6H10N2O4S
Molecular Weight: 194.22 g/mol
CAS Number: 1932811-28-3
This compound belongs to the class of sulfamoyl derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory effects.
Pharmacological Effects
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Antimicrobial Activity
- Studies have indicated that sulfamoyl compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects in vitro. It demonstrated a reduction in pro-inflammatory cytokines when tested on human cell lines.
-
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines, although further research is needed to confirm these findings.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of any new compound. The following table summarizes key findings from toxicity studies related to this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of similar sulfamoyl compounds, providing insights into potential mechanisms of action:
- A study on a related compound demonstrated inhibition of bacterial growth through disruption of folate synthesis pathways.
- Another research effort highlighted the role of sulfamoyl derivatives in modulating immune responses, suggesting potential use in autoimmune conditions.
Properties
Molecular Formula |
C6H11NO4S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 3-sulfamoylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3,(H2,7,9,10) |
InChI Key |
YWVLKNKSLIBABN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)N |
Origin of Product |
United States |
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